Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate
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Overview
Description
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate: is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Chlorination: The starting material, an indole derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 7 and 6 positions, respectively.
Alkylation: The intermediate product is then subjected to alkylation with 3-methoxy-3-oxo-propyl bromide to introduce the 3-methoxy-3-oxo-propyl group at the 3 position.
Esterification: Finally, the compound is esterified with methanol to form the methyl ester at the 2-carboxylate position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine and chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce dehalogenated derivatives.
Scientific Research Applications
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methoxy and ester groups, contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-bromo-6-chloro-1-methyl-indole-2-carboxylate
- Methyl 7-bromo-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate
- Methyl 6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate
Uniqueness
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate is unique due to the specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methylindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO4/c1-18-13-8(4-6-10(17)12(13)16)9(5-7-11(19)21-2)14(18)15(20)22-3/h4,6H,5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUKYHMBBNBEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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